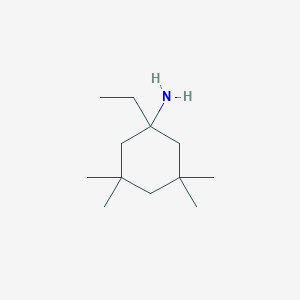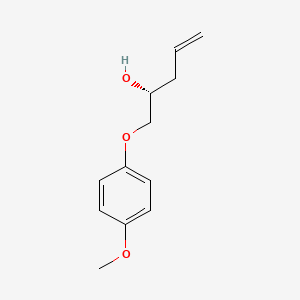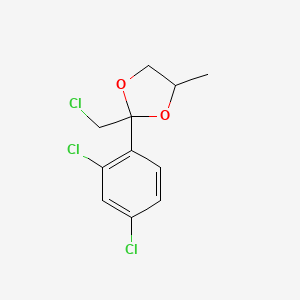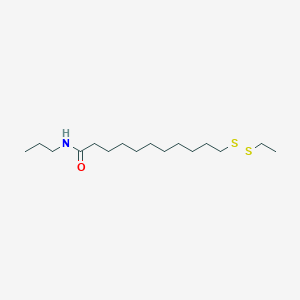![molecular formula C19H23N3OS B14235250 N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide CAS No. 386281-44-3](/img/structure/B14235250.png)
N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide typically involves multiple steps. One common method includes the reaction of diphenylmethyl isothiocyanate with 3-aminopropylacetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to corresponding amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Dimethylaminopropyl)methacrylamide
- N-(3-Dimethylaminopropyl)acrylamide
- N-(3-Dimethylaminopropyl)carbamate
Uniqueness
N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its diphenylmethyl group and carbamothioyl moiety contribute to its specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
386281-44-3 |
|---|---|
Molecular Formula |
C19H23N3OS |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-[3-(benzhydrylcarbamothioylamino)propyl]acetamide |
InChI |
InChI=1S/C19H23N3OS/c1-15(23)20-13-8-14-21-19(24)22-18(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,18H,8,13-14H2,1H3,(H,20,23)(H2,21,22,24) |
InChI Key |
RUHWYODMRHDUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCNC(=S)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B14235180.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)

![(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B14235205.png)


![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)



![Methanesulfonamide, N-[(1S)-1-phenylpropyl]-](/img/structure/B14235237.png)
![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)

